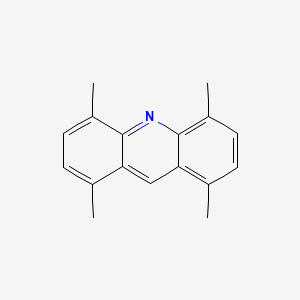
1,4,5,8-Tetramethylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetramethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen atoms within their ring structures. This particular compound is characterized by the presence of four methyl groups attached to the acridine core at positions 1, 4, 5, and 8. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetramethylacridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4,5,8-tetramethyl-2-nitrobenzene with a suitable reducing agent can yield the desired acridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,8-Tetramethylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acridine to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridines.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetramethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex acridine derivatives and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Mecanismo De Acción
The mechanism by which 1,4,5,8-Tetramethylacridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Acridine: The parent compound of 1,4,5,8-Tetramethylacridine, lacking the methyl groups.
1,4,5,8-Tetramethylacridone: An oxidized derivative with a carbonyl group at position 9.
9-Aminoacridine: A derivative with an amino group at position 9, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of four methyl groups, which enhance its stability and alter its electronic properties. These modifications can influence its reactivity and interactions with biological molecules, making it distinct from other acridine derivatives .
Propiedades
Número CAS |
93816-50-3 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1,4,5,8-tetramethylacridine |
InChI |
InChI=1S/C17H17N/c1-10-5-7-12(3)16-14(10)9-15-11(2)6-8-13(4)17(15)18-16/h5-9H,1-4H3 |
Clave InChI |
CGKIOPCXNHRFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C(=CC=C(C3=NC2=C(C=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















